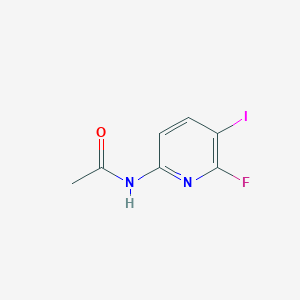

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-substituted acetamides involves several steps, including indolization, decarboxylation, and amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of corresponding acids with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, and IR, along with X-ray diffraction analysis . These techniques could be used to analyze the molecular structure of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability can be influenced by the presence of halogen substituents on the aromatic ring. The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides synthesized in one study were characterized by elemental analysis and IR spectroscopy . Similarly, the properties of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide could be studied using these methods.

Relevant Case Studies

Applications De Recherche Scientifique

Molecular Imaging Applications

- Development of Novel Radiotracers : N-(6-Fluoro-5-iodopyridin-2-yl)acetamide derivatives have been synthesized and labeled with fluorine-18 for use in positron emission tomography (PET) imaging. These compounds, such as 6-[¹⁸F]fluoro-PBR28, are developed for imaging the TSPO 18 kDa, demonstrating potential in neuroinflammation and cancer imaging through in vitro binding experiments and in vivo studies (Damont et al., 2011).

Drug Design and Pharmacology

- PI3K/mTOR Dual Inhibitors : Derivatives have been investigated for their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical targets in cancer therapy. Modifications of the pyridinyl group have been explored to improve metabolic stability and efficacy in vitro and in vivo, showcasing the compound's potential in cancer treatment (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

- Photovoltaic Efficiency and Ligand-Protein Interactions : Benzothiazolinone acetamide analogs, including structures related to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, have been studied for their photochemical properties, ligand-protein interactions, and potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency, suggesting applications in dye-sensitized solar cells (DSSCs) and as photosensitizers. Molecular docking studies have also indicated potential biological activity, including binding affinity to proteins such as cyclooxygenase 1 (COX1) (Mary et al., 2020).

Anticancer Applications

- Antiproliferative Activities : Research has focused on modifying N-(6-Fluoro-5-iodopyridin-2-yl)acetamide to create derivatives with significant antiproliferative activities against various cancer cell lines. These studies aim to identify compounds with potent anticancer effects and low toxicity, contributing to the development of new therapeutic agents (Wang et al., 2015).

Propriétés

IUPAC Name |

N-(6-fluoro-5-iodopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLTKCGMDIQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468580 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

CAS RN |

884660-46-2 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)